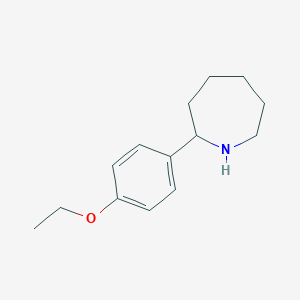

2-(4-Ethoxyphenyl)azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

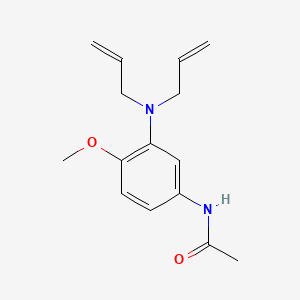

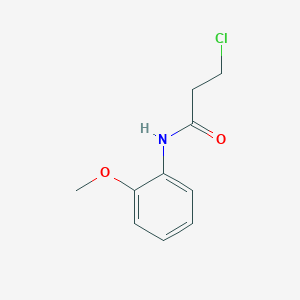

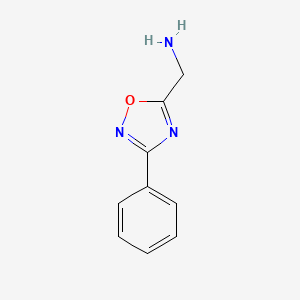

2-(4-Ethoxyphenyl)azepane is a compound with the molecular formula C14H21NO and a molecular weight of 219.32 . It is a specialty product used in proteomics research .

Synthesis Analysis

The synthesis of azepane-based compounds, such as 2-(4-Ethoxyphenyl)azepane, is based on different synthetic approaches. These include ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . The synthesis of the azepane ring continues to be a challenge for synthetic organic chemists due to its significant relevance in various biological activities .Molecular Structure Analysis

The molecular structure of 2-(4-Ethoxyphenyl)azepane consists of a seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom . This structure is also found in fused-ring derivatives .Chemical Reactions Analysis

The synthesis of the azepane ring, a key component of 2-(4-Ethoxyphenyl)azepane, involves various synthetic approaches. These include ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Scientific Research Applications

I have conducted a search for the scientific research applications of “2-(4-Ethoxyphenyl)azepane”, but unfortunately, the available information is quite limited and does not provide a detailed analysis of unique applications as requested. The search results mostly include product listings and general information about the compound without specific application details .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

This compound is a specialty product used in proteomics research

Mode of Action

Azepanes, in general, are known to be involved in various chemical reactions such as dearomative ring expansion and Pd/LA-catalyzed decarboxylation . These reactions can lead to changes in the molecular structure and properties of the compound, potentially influencing its interaction with biological targets.

Biochemical Pathways

Azepanes are known to be used as key intermediates in synthetic chemistry . They have found applications in biology as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents . The exact pathways and downstream effects would depend on the specific targets of the compound, which are currently unknown.

Result of Action

As a specialty product used in proteomics research , it is likely to have some impact on protein structures or functions.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(4-Ethoxyphenyl)azepane is not well-documented in the literature. Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action. The compound is a solid and is recommended to be stored at room temperature .

properties

IUPAC Name |

2-(4-ethoxyphenyl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-16-13-9-7-12(8-10-13)14-6-4-3-5-11-15-14/h7-10,14-15H,2-6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMRUUPDPAVQQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCCCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethoxyphenyl)azepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1352222.png)

![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1352228.png)